molecular formula C9H7F3N4 B1301447 4-Hydrazino-2-(trifluoromethyl)quinazoline CAS No. 154136-31-9

4-Hydrazino-2-(trifluoromethyl)quinazoline

Número de catálogo: B1301447
Número CAS: 154136-31-9
Peso molecular: 228.17 g/mol
Clave InChI: OBZZCRXGECYMPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline typically involves the reaction of 2-(trifluoromethyl)quinazoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydrazino-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action:
The quinazoline scaffold has been extensively studied for its anticancer properties. The trifluoromethyl group enhances the lipophilicity and binding affinity of the compound to target receptors, which is crucial for its efficacy against cancer cells.

Case Studies:

  • A series of quinazoline derivatives, including those with trifluoromethyl substitutions, have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Specific derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), with IC50 values as low as 0.096 µM, indicating strong potential for targeted cancer therapies .

Data Table: Anticancer Activity of Quinazoline Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineBreast (MCF-7)2.49
Compound ALung (A549)0.096
Compound BVarious Cancers<10

Antiviral Properties

The antiviral potential of quinazoline derivatives has also been explored, particularly in the context of viral infections.

Findings:

  • Compounds derived from quinazolines have shown promising activity against various viruses, including HCV and cytomegalovirus (CMV), with EC50 values significantly lower than established antiviral drugs .
  • The trifluoromethyl group contributes to enhanced interactions with viral proteins, improving the overall antiviral efficacy of these compounds.

Data Table: Antiviral Activity

Compound NameVirus TypeEC50 Value (µM)Reference
Compound CHCV NS3-4Apro40
Compound DCMV0.15 - 0.21

Other Medicinal Applications

In addition to its anticancer and antiviral properties, 4-hydrazino-2-(trifluoromethyl)quinazoline exhibits a range of other biological activities.

Anti-inflammatory Activity:
Recent studies have indicated that certain quinazoline derivatives possess anti-inflammatory properties comparable to standard treatments like indomethacin .

Anticonvulsant Activity:
Some derivatives have been screened for anticonvulsant activity, showing effectiveness that rivals existing medications like carbamazepine .

Mecanismo De Acción

The mechanism of action of 4-Hydrazino-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing therapeutic agents .

Comparación Con Compuestos Similares

    2-(Trifluoromethyl)quinazoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.

    4-Amino-2-(trifluoromethyl)quinazoline: Contains an amino group instead of a hydrazino group, leading to different reactivity and applications.

    4-Hydrazinoquinazoline:

Uniqueness: 4-Hydrazino-2-(trifluoromethyl)quinazoline is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .

Actividad Biológica

4-Hydrazino-2-(trifluoromethyl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a hydrazino group and a trifluoromethyl substituent on the quinazoline ring. This unique structure enhances its reactivity and biological activity, making it a valuable candidate for further research in pharmacology.

The primary target of this compound is the Werner (WRN) helicase , an enzyme involved in DNA replication and repair. The compound inhibits WRN helicase, which disrupts DNA processes, leading to cell death, particularly in cancer cells. This mechanism highlights its potential as an anticancer agent .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways:

  • DNA Repair : Disruption of repair mechanisms leads to increased genomic instability.
  • Cell Cycle Regulation : The compound influences cell cycle progression, resulting in apoptosis in cancerous cells.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Reference
MCF-718.79
HepG213.46
A54920.98

These values indicate that the compound exhibits potent cytotoxic effects, outperforming some established chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it possesses significant inhibitory effects against various bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, this compound was tested against multiple cancer cell lines. Results indicated a strong correlation between concentration and cytotoxicity, with significant cell death observed at lower concentrations .
  • Molecular Docking Studies : Computational studies have suggested that the trifluoromethyl group enhances binding affinity to biological targets, improving the compound's overall efficacy .
  • Stability and Degradation : Research indicates that while the compound remains stable under physiological conditions, degradation over time can alter its biological activity. Long-term exposure studies are essential for understanding its therapeutic window .

Propiedades

IUPAC Name

[2-(trifluoromethyl)quinazolin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZZCRXGECYMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363080
Record name 4-hydrazino-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

154136-31-9
Record name 4-hydrazino-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-2-trifluoromethylquinazoline (46.4 g, 0.2 mole) was taken up in ethanol (500 ml). Hydrazine hydrate (20 ml, 0.4 mole) was added and the contents refluxed for 2 hours. On cooling, the yellow precipitate was filtered and slurried in water (500 ml) to removed hydrazine hydrochloride. Filtration gave the product as a yellow crystalline solid, 34.5 g (76%).
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-2-(trifluoromethyl)quinazoline (2.0 g, 8.6 mmol) and hydrazine (0.27 mL, 8.6 mmol) in 20 mL of tetrahydrofuran was added 1.8 g (13 mmol) of potassium carbonate. The resultant suspension was stirred at ambient temperature for 2 hours. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate and the combined organics were dried over magnesium sulfate. After filtration, the organics were concentrated in vacuo to yield a yellow solid that was recrystallized in ethyl acetate:hexanes. 1.1 g (56%) of yellow needle-like crystals were isolated.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.